molecular formula C11H17N2O7P B1197608 N-(5'-Phosphopyridoxyl)-L-alanine

N-(5'-Phosphopyridoxyl)-L-alanine

Cat. No.: B1197608
M. Wt: 320.24 g/mol
InChI Key: WACJCHFWJNNBPR-ZETCQYMHSA-N
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Description

N-(5'-Phosphopyridoxyl)-L-alanine is an experimental biochemical compound that serves as a stable, covalently-bound intermediate analog in the study of enzyme mechanisms, particularly for pyridoxal 5'-phosphate (PLP)-dependent enzymes . With the molecular formula C 11 H 17 N 2 O 7 P and an average molecular weight of 320.24 g/mol , this molecule is central to groundbreaking research in structural biology and enzymology. This compound is an invaluable tool for investigating the reaction mechanism of alanine racemase, a key enzyme in bacterial cell wall biosynthesis. High-resolution X-ray crystallographic studies (PDB ID: 1L6F) have shown that it binds to the active site, allowing researchers to visualize and elucidate the unique two-base catalytic mechanism involving proton transfer between specific residues, Lys39 and Tyr265' . Its application extends to the study of other PLP-dependent enzymes, including aspartate aminotransferase and L-cysteine/cystine lyase . Beyond fundamental enzyme kinetics, this compound has been used as a hapten to generate catalytic monoclonal antibodies. These antibodies, such as the recombinant Fab fragment clone 15A9, can mimic enzyme function and catalyze the reversible transamination of D-amino acids, opening avenues in antibody engineering and the development of novel biocatalysts . This product is classified as a small molecule and is for research and experimental applications only. It is not approved for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N2O7P

Molecular Weight

320.24 g/mol

IUPAC Name

(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid

InChI

InChI=1S/C11H17N2O7P/c1-6-10(14)9(4-13-7(2)11(15)16)8(3-12-6)5-20-21(17,18)19/h3,7,13-14H,4-5H2,1-2H3,(H,15,16)(H2,17,18,19)/t7-/m0/s1

InChI Key

WACJCHFWJNNBPR-ZETCQYMHSA-N

SMILES

CC1=NC=C(C(=C1O)CNC(C)C(=O)O)COP(=O)(O)O

Isomeric SMILES

CC1=NC=C(C(=C1O)CN[C@@H](C)C(=O)O)COP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CNC(C)C(=O)O)COP(=O)(O)O

Origin of Product

United States

Contextualizing Pyridoxal 5 Phosphate Plp and Its Derivatives in Enzymology

Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is a highly versatile coenzyme involved in a vast array of enzymatic reactions, primarily in amino acid metabolism. researchgate.netnih.gov PLP-dependent enzymes are estimated to catalyze approximately 4% of all classified enzymatic activities, highlighting their central role in cellular processes. nih.gov These enzymes facilitate a wide range of transformations, including transamination, decarboxylation, racemization, and elimination reactions. researchgate.net

The catalytic prowess of PLP stems from its ability to form a Schiff base (or aldimine) linkage with the amino group of a substrate, typically an amino acid. This initial binding occurs after the substrate displaces a lysine (B10760008) residue in the enzyme's active site, which is normally bound to PLP, forming an "internal aldimine". The new substrate-PLP Schiff base is referred to as an "external aldimine". beilstein-institut.de The pyridine (B92270) ring of PLP then acts as an "electron sink," stabilizing the transient carbanionic intermediates that form during the cleavage of one of the three bonds around the α-carbon of the amino acid substrate. beilstein-institut.de

The diversity of reactions catalyzed by PLP-dependent enzymes is remarkable. Despite this functional variety, these enzymes are classified into a limited number of structural fold-types, suggesting a degree of convergent evolution. embopress.orgnih.gov The extensive research on PLP-dependent enzymes has not only illuminated fundamental metabolic pathways but has also made them attractive targets for drug development. nih.gov

Derivation and Significance of N 5 Phosphopyridoxyl L Alanine As a Mechanistic Probe

N-(5'-Phosphopyridoxyl)-L-alanine is a stable analog of the external aldimine intermediate formed between PLP and L-alanine. nih.govebi.ac.uk It is formally an alanine (B10760859) derivative created by the reductive N-alkylation of L-alanine by pyridoxal (B1214274) 5'-phosphate. ebi.ac.uk This stable compound mimics a key transient state in the catalytic cycle of PLP-dependent enzymes that act on alanine, most notably alanine racemase. nih.govwikipedia.org

The significance of this compound lies in its utility as a mechanistic probe. Because it is a stable representation of a fleeting intermediate, it can be used to "trap" the enzyme in a specific conformation for structural and functional studies. nih.gov X-ray crystallography of enzymes bound to this compound and its D-enantiomer has provided unprecedented snapshots of the active site during catalysis. nih.govebi.ac.uk

One of the most prominent examples of its use is in the study of alanine racemase from Bacillus stearothermophilus. nih.gov By determining the crystal structure of the enzyme in complex with this compound, researchers were able to identify the specific amino acid residues involved in the abstraction of the α-proton from L-alanine. nih.gov These studies revealed that the α-hydrogen of the alanine moiety is positioned near a tyrosine residue (Tyr265'), while in the complex with the D-alanine analog, it is near a lysine (B10760008) residue (Lys39). This provided strong evidence for a "two-base" catalytic mechanism where these two residues act as the catalytic bases for the racemization of L-alanine and D-alanine, respectively. nih.gov

Furthermore, these structural studies have proposed a novel role for the substrate's carboxyl group in mediating the proton transfer between the two catalytic bases, a crucial step for the enzyme to complete its catalytic cycle. nih.gov The insights gained from using this compound as a mechanistic probe have been instrumental in building a detailed model of the reaction mechanism of alanine racemase.

Historical Perspectives on the Study of Plp Dependent Enzymes and Associated Intermediates

Enzymatic Formation from Pyridoxal 5'-Phosphate and L-Alanine

The formation of an adduct between Pyridoxal 5'-Phosphate (PLP) and an amino acid is the foundational step for a vast array of enzymatic reactions, including transaminations, decarboxylations, and racemizations. wikipedia.org The versatility of PLP stems from its ability to covalently bind to the amino acid substrate, forming a Schiff base (or aldimine), and then acting as an electrophilic catalyst to stabilize various reaction intermediates. wikipedia.orgnih.gov

The initial step in the enzymatic context is the conversion of the "internal aldimine," where PLP is bound to the ε-amino group of a lysine (B10760008) residue in the enzyme's active site, to an "external aldimine". mdpi.com This occurs when the substrate, L-alanine, enters the active site and its α-amino group displaces the enzyme's lysine, forming a new Schiff base with the PLP cofactor. mdpi.com

The formation of N-(5'-Phosphopyridoxyl)-L-alanine is chemically defined as the result of a reductive N-alkylation of L-alanine by Pyridoxal 5'-Phosphate. ebi.ac.ukebi.ac.uk This process involves two key stages:

Schiff Base Formation : The aldehyde group of PLP reacts with the primary amino group of L-alanine in a condensation reaction to form an external aldimine, also known as a Schiff base. This imine linkage is the initial covalent bond between the cofactor and the substrate. nih.gov

Reduction : In the context of creating the stable this compound compound, the C=N double bond of the Schiff base is reduced to a C-N single bond. This reduction converts the transient imine into a stable secondary amine, effectively locking the substrate and cofactor together. While this reduction is not a typical step in most catalytic cycles, it is a key process used in laboratory settings to trap the enzyme-substrate complex for analysis.

This "reductive alkylation" is a common strategy in organic chemistry for forming C-N bonds and, in this biochemical context, provides a stable analog of a fleeting reaction intermediate. nih.gov

The catalytic cycle of PLP-dependent enzymes involves several key transient intermediates. The stabilization of these intermediates is crucial for the enzyme's function. This compound serves as a stable analog of one of these early-stage intermediates.

IntermediateDescriptionRole in Catalysis
Internal Aldimine PLP is covalently bound via a Schiff base to the ε-amino group of a lysine residue in the enzyme's active site.The resting state of the enzyme, holding the cofactor ready. researchgate.net
External Aldimine The substrate's (L-alanine) α-amino group displaces the lysine to form a new Schiff base with PLP.This is the first enzyme-substrate intermediate, positioning the substrate for catalysis. mdpi.com
Quinonoid Intermediate A carbanionic intermediate formed by the removal of a proton from the α-carbon of the amino acid. The negative charge is delocalized into the conjugated π-system of the PLP cofactor.This key intermediate is stabilized by PLP acting as an "electron sink". Its formation is a prelude to bond cleavage at the α-carbon, leading to racemization, decarboxylation, or other reactions. libretexts.orglibretexts.org
Ketimine Intermediate Formed during transamination reactions after the quinonoid is reprotonated at the C4' position of the cofactor.A key intermediate in the conversion of an amino acid to an α-keto acid. mdpi.com

In Vitro Synthesis for Research Applications

This compound is synthesized in vitro to serve as a stable reaction intermediate analog for biophysical and structural studies of PLP-dependent enzymes. ebi.ac.uknih.gov The synthesis typically involves reacting Pyridoxal 5'-Phosphate with L-alanine in solution, followed by chemical reduction of the resulting Schiff base. This method creates a stable adduct that can be co-crystallized with an enzyme, allowing researchers to determine its three-dimensional structure using X-ray crystallography. ebi.ac.uk

This technique has been instrumental in elucidating the mechanism of enzymes like alanine (B10760859) racemase. By studying the enzyme bound to this compound (and its D-alanine counterpart), researchers can gain a high-resolution snapshot of how the substrate binds in the active site just prior to catalysis. ebi.ac.uk

Research Findings from Crystallographic Studies

Enzyme StudiedLigand UsedKey Findings
Alanine Racemase from Geobacillus stearothermophilusThis compound (PLP-L-Ala)The crystal structure revealed the precise orientation of the substrate analog in the active site, providing insights into the structural basis for catalysis. The overall structure was very similar to the native enzyme, confirming the analog's utility. ebi.ac.uk
Catalytic Antibody 15A9This compound (PPL-L-alanine)The structure of the antibody's binding fragment (Fab) complexed with the analog helped to model the corresponding planar imine adducts and understand the basis for its catalytic transamination activity and enantiomeric selectivity. ebi.ac.ukebi.ac.uk

These studies demonstrate the critical role of in vitro synthesized this compound as a chemical tool to investigate and understand fundamental biochemical pathways.

This compound as a Reaction Intermediate Analogue

This compound is a reduced, stable form of the Schiff base intermediate that typically forms between the cofactor pyridoxal 5'-phosphate (PLP) and an amino acid substrate. By capturing a "snapshot" of the enzyme-substrate complex, this analogue has been instrumental in elucidating the catalytic mechanisms of several PLP-dependent enzymes.

Specificity in Alanine Racemase Mechanism Elucidation

Alanine racemase is a bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall. nih.gov The enzyme uses a PLP cofactor, which is covalently linked to a lysine residue in the active site in its resting state. wikipedia.orgebi.ac.uk The reaction proceeds through the formation of a PLP-alanine external aldimine, followed by the abstraction of the α-proton to form a carbanionic intermediate. ebi.ac.uk

The use of this compound (PLP-L-Ala) and its enantiomer, N-(5'-Phosphopyridoxyl)-D-alanine (PLP-D-Ala), as stable reaction intermediate analogues has been pivotal in understanding this mechanism. nih.gov X-ray crystallographic studies of alanine racemase from Geobacillus stearothermophilus (formerly Bacillus stearothermophilus) bound to these analogues have provided high-resolution views of the active site during catalysis. nih.govresearchgate.net

Analogue Enzyme Key Finding Resolution
This compoundAlanine Racemase (G. stearothermophilus)Identifies Tyr265' as the catalytic base for L-alanine.2.0 Å
N-(5'-Phosphopyridoxyl)-D-alanineAlanine Racemase (G. stearothermophilus)Identifies Lys39 as the catalytic base for D-alanine.2.0 Å

Table 1: Key findings from crystallographic studies using N-(5'-Phosphopyridoxyl)-alanine analogues in Alanine Racemase. nih.gov

Applications in Other PLP-Dependent Enzymes (e.g., Aminotransferases)

Aminotransferases, also known as transaminases, are another major class of PLP-dependent enzymes. wikipedia.org They catalyze the transfer of an amino group from an amino acid to a keto acid, a crucial step in amino acid metabolism. wikipedia.orgnih.gov Alanine aminotransferase (ALT), for example, catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate to form pyruvate (B1213749) and L-glutamate. wikipedia.org

Like alanine racemase, these enzymes require PLP as a cofactor to facilitate the reaction. wikipedia.orgnih.gov The fundamental mechanism involves the formation of a PLP-substrate external aldimine. The principles learned from using analogues like this compound in alanine racemase are broadly applicable to understanding aminotransferases. By creating stable adducts, researchers can study substrate recognition, active site geometry, and the roles of specific amino acid residues in the catalytic cycle of various aminotransferases. While specific studies focusing on the use of this compound with ALT are less prominent in the literature than those for alanine racemase, the analogue serves as a valid tool for investigating the general mechanisms of this enzyme class.

Detailed Analysis of Enzyme-Intermediate Binding

The interaction between an enzyme and its substrate intermediate is a finely tuned process. The study of stable analogues like this compound allows for a detailed examination of the forces and structures governing this binding.

Role of Conserved Residues (e.g., Lysine, Tyrosine) in Adduct Stabilization

The stability of the enzyme-intermediate complex is crucial for efficient catalysis. In alanine racemase, specific conserved residues play a key role in stabilizing the this compound adduct.

Lysine (Lys39): In the native enzyme, Lys39 forms an internal aldimine with the PLP cofactor. wikipedia.orgebi.ac.uk When the substrate enters, a transaldimination reaction occurs. In the reverse reaction (D-alanine to L-alanine), Lys39 acts as the catalytic base. researchgate.net When the PLP-L-Ala analogue is bound, the NZ atom of Lys39 is positioned 3.5 Å away from the substrate's α-carbon, ready to participate in catalysis. wikipedia.org Its positive charge also helps stabilize the negatively charged carbanion intermediate formed during the reaction.

Tyrosine (Tyr265'): This residue acts as the catalytic base in the L-alanine to D-alanine direction. nih.gov Its hydroxyl group is positioned 3.6 Å from the α-carbon of the L-alanine moiety in the analogue complex, perfectly situated to abstract the α-proton. wikipedia.org

The precise positioning of these and other active site residues, as revealed by studies with the PLP-L-Ala analogue, underscores their essential roles in both orienting the substrate and stabilizing the high-energy transition states of the racemization reaction.

Residue Enzyme Role in Catalysis Distance to Substrate α-carbon
Lysine 39Alanine RacemaseCatalytic base for D-alanine racemization3.5 Å (from D-Ala)
Tyrosine 265'Alanine RacemaseCatalytic base for L-alanine racemization3.6 Å (from L-Ala)

Table 2: Role of conserved catalytic residues in Alanine Racemase as determined by studies with N-(5'-Phosphopyridoxyl)-alanine analogues. wikipedia.orgnih.gov

Proton Transfer Dynamics and Stereochemical Control

The conversion of L-alanine to D-alanine requires the removal of the α-proton and its re-addition to the opposite face of the molecule. The enzyme must precisely control this proton transfer to ensure the correct stereochemical outcome.

Based on the crystal structures with this compound and its D-enantiomer, a novel mechanism for proton transfer was proposed. nih.govresearchgate.net The traditional two-base mechanism requires the proton abstracted by one catalytic residue (e.g., Tyr265') to be transferred to the other (Lys39) for the reaction to proceed beyond a single turnover. nih.gov However, the structural data showed no amino acid side chains or water molecules in a suitable position to directly mediate this transfer. nih.govresearchgate.net

Instead, the analysis suggested that the substrate's own carboxylate group directly participates in catalysis. nih.gov An oxygen atom of the alanine carboxylate is positioned to act as a proton shuttle, mediating the transfer between the hydroxyl group of Tyr265' and the amine group of Lys39. nih.govresearchgate.net This proposed mechanism, supported by molecular orbital calculations, highlights a sophisticated method of stereochemical control where the substrate itself is an integral part of the catalytic machinery for proton transfer. nih.gov This ensures the proton is delivered to the correct face of the planar carbanion intermediate, leading to the formation of the D-alanine product.

Conformational Changes in Enzyme Active Sites Upon Adduct Formation

The binding of a substrate to an enzyme's active site often induces conformational changes, a concept known as "induced fit." However, in the case of alanine racemase from Bacillus stearothermophilus, the formation of the this compound adduct results in surprisingly minor structural alterations. researchgate.netnih.gov

Furthermore, the side chains of the amino acid residues that constitute the active site and surround the adduct are virtually superimposable on each other and on those in the native enzyme. nih.gov This structural rigidity suggests that the active site of alanine racemase is pre-organized to bind the substrate and cofactor and to carry out catalysis without the need for significant structural rearrangement. The catalytic machinery, including the key residues Tyr(265)' and Lys(39), is already in a competent conformation in the native holoenzyme, poised for the binding of the alanine substrate and the subsequent chemical transformations.

Structure Comparison Root Mean Square Deviation (Cα atoms) Observation
Native Holoenzyme vs. PLP-L-Ala Complex< 0.28 ÅMinimal conformational change. nih.govebi.ac.uk
Native Holoenzyme vs. PLP-D-Ala Complex< 0.28 ÅMinimal conformational change. nih.govebi.ac.uk
PLP-L-Ala Complex vs. PLP-D-Ala Complex< 0.28 ÅActive site structure is highly similar for both enantiomers. nih.govebi.ac.uk

Structural Biology of Enzyme N 5 Phosphopyridoxyl L Alanine Complexes

X-ray Crystallographic Studies of Alanine (B10760859) Racemase Complexes

X-ray crystallography has been instrumental in capturing high-resolution snapshots of the alanine racemase active site. By co-crystallizing the enzyme with N-(5'-Phosphopyridoxyl)-L-alanine, researchers have been able to directly observe the conformation of a key reaction intermediate and its interactions with catalytic residues.

The crystal structures of alanine racemase from Bacillus stearothermophilus bound with the reaction intermediate analog this compound (PLP-L-Ala) have been determined to a high resolution. One study reported a resolution of 2.0 Å with a crystallographic R-factor of 17.2% for the PLP-L-Ala complex. nih.govnih.gov Another determination of the same complex yielded a resolution of 2.0 Å with an R-factor of 18.3%. nih.gov These high-resolution structures provide a detailed and accurate picture of the atomic positions within the enzyme's active site when bound to the intermediate analog.

ParameterValue (PLP-L-Ala Complex)Source(s)
Resolution 2.0 Å nih.govnih.govnih.gov
R-factor 17.2% - 18.3% nih.govnih.gov

This interactive table summarizes the key crystallographic data for the alanine racemase complex with this compound.

Furthermore, the side chains of the amino acid residues in the active site that surround the PLP-L-Ala are virtually superimposable on those around the native PLP and the PLP-D-Ala adduct. nih.gov This structural conservation highlights a precisely pre-organized active site. In the PLP-L-Ala complex, the α-hydrogen of the alanine moiety is positioned near the hydroxyl group of Tyr265' (from the adjacent subunit), while in the PLP-D-Ala complex, it is near the ε-amino group of Lys39. nih.govnih.gov This provides strong structural evidence for the "two-base" catalytic mechanism, where Tyr265' and Lys39 act as the catalytic bases responsible for abstracting the α-proton from L-alanine and D-alanine, respectively. nih.govnih.gov

Molecular Modeling and Quantum Chemical Calculations

To complement experimental structural data, computational methods such as molecular modeling and quantum chemical calculations have been employed to investigate the dynamics and energetics of the alanine racemase reaction.

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have been used to validate the catalytic mechanism proposed from crystallographic studies. nih.govmodelseed.org These computational studies support a mechanism where the carboxyl group of the alanine substrate actively participates in the catalysis. nih.govmodelseed.org It is proposed to mediate the essential proton transfer between the two catalytic bases, Lys39 and Tyr265'. nih.gov The crystallographic data showed that the carboxylate oxygen of the PLP-L-Ala intermediate is positioned approximately 3.6 Å from the hydroxyl of Tyr265' and 3.5 Å from the nitrogen of Lys39, distances suitable for facilitating this transfer. wikipedia.org Molecular orbital calculations have provided further support for this proposed mechanism. nih.gov

The analysis of the free energy profile of the alanine racemase reaction provides a quantitative description of the energy barriers of the catalytic process. Studies on the enzyme from Bacillus stearothermophilus have determined the free energy profiles from global analyses of racemization progress curves. nih.gov These analyses reveal the energetic contributions of the PLP cofactor and the apoenzyme to catalysis. At pH 6.9, the PLP cofactor alone lowers the free energy of activation for the deprotonation of alanine by 8.4 kcal/mol compared to the uncatalyzed reaction. nih.gov The addition of the apoenzyme provides a further stabilization of 11 kcal/mol. nih.gov Combined QM/MM simulations have further elucidated the energy landscape, showing that the enzyme environment significantly lowers the energy of the transition state for proton abstraction. nih.gov It has been noted that the formation of a quinonoid intermediate, a common feature in many PLP-dependent enzymes, may be a destabilized transition state in alanine racemase rather than a stable intermediate. nih.gov

ComponentContribution to Lowering Activation Energy (Deprotonation)Source
PLP Cofactor 8.4 kcal/mol nih.gov
Apoenzyme 11.0 kcal/mol nih.gov

This interactive table details the energetic contributions to catalysis in alanine racemase.

Insights into Subunit Interactions and Dimer Functionality

Alanine racemase from most bacterial species, including Bacillus stearothermophilus, functions as an obligate homodimer. nih.govresearchgate.netarxiv.org The structural integrity of this dimer is crucial for its catalytic activity, as the active site is formed at the interface between the two identical monomers.

Each monomer consists of two domains: an N-terminal eight-stranded α/β barrel and a C-terminal domain composed primarily of β-strands. nih.govarxiv.org The active site is located in and above the mouth of the α/β barrel of one monomer, but key catalytic residues are contributed by the C-terminal domain of the other monomer. arxiv.org This inter-subunit dependency is exemplified by the catalytic residue Tyr265', which is positioned to act as the base for L-alanine deprotonation and originates from the second subunit. nih.govarxiv.org Another critical residue, Arg219, forms a hydrogen bond with the pyridine (B92270) nitrogen of the PLP cofactor, an interaction believed to be important for modulating the electronic properties of the cofactor during catalysis. arxiv.org

Computational and mutational studies have underscored the importance of specific interactions at the dimer interface. nih.govresearchgate.net For instance, the disruption of a conserved salt bridge between Lys261 and Asp135 at the dimer interface in M. tuberculosis Alr was shown to significantly reduce or completely abolish enzymatic activity, demonstrating that proper subunit association is essential for maintaining the catalytically competent architecture of the active site. nih.gov

Structural Determinants of Enantiomeric Specificity

The ability of an enzyme to distinguish between enantiomers is a fundamental aspect of its function, dictated by the specific three-dimensional architecture of its active site. For enzymes that interact with this compound, this stereospecificity arises from a precise network of interactions that preferentially accommodates one enantiomer over the other. The structural basis for this selectivity is best illustrated by crystallographic studies of enzymes capable of processing both enantiomers, such as alanine racemase.

Detailed X-ray crystallography of alanine racemase from Geobacillus stearothermophilus has provided profound insights into the structural determinants of enantiomeric recognition. nih.gov Studies of the enzyme complexed with the intermediate analogs this compound (PLP-L-Ala) and N-(5'-phosphopyridoxyl)-D-alanine (PLP-D-Ala) reveal how the active site uses a "two-base" mechanism to handle each enantiomer specifically. nih.govnih.gov

The active site of alanine racemase features two key catalytic residues positioned on opposite sides of the planar pyridoxal (B1214274) 5'-phosphate (PLP) cofactor: Lysine (B10760008) 39 (Lys39) and Tyrosine 265 (Tyr265') (from the adjacent monomer in the dimer). nih.govwikipedia.org These two residues are the primary determinants of enantiomeric specificity.

When the this compound complex is bound, the α-hydrogen of the alanine moiety is positioned toward the phenolic hydroxyl group of Tyr265'. nih.gov This orientation makes Tyr265' the specific catalytic base responsible for abstracting the proton from the L-enantiomer. nih.govnih.gov Conversely, when the N-(5'-Phosphopyridoxyl)-D-alanine complex is bound, its α-hydrogen is oriented towards the ε-amino group of Lys39, which in turn acts as the catalytic base for the D-enantiomer. nih.gov

The binding of the cofactor and the substrate is further stabilized by other key interactions within the active site. An arginine residue, Arg219 , forms a hydrogen bond with the pyridine nitrogen of the PLP cofactor, which is an unusual interaction that influences the electron delocalization within the PLP-alanine intermediates. nih.gov Another residue, Arg136 , donates a hydrogen bond to the phenolic oxygen of PLP and is thought to be involved in substrate binding and the stabilization of intermediates. nih.gov

A proposed mechanism suggests that the substrate's own carboxylate group plays a direct role in catalysis by mediating the proton transfer between the two catalytic bases, Lys39 and Tyr265'. nih.govwikipedia.org In the PLP-L-Ala complex, the carboxylate oxygen is approximately 3.6 Å from the hydroxyl of Tyr265' and 3.5 Å from the nitrogen of Lys39, positioning it perfectly to act as a proton shuttle. wikipedia.org

This structural arrangement ensures that only the correctly oriented enantiomer can undergo the catalytic reaction, providing a clear and elegant example of how protein architecture dictates enantiomeric specificity at a molecular level.

Table 1: Key Residues and Interactions in Alanine Racemase Active Site

ResidueRole in Enantiomeric SpecificityInteraction with L-Alanine IntermediateInteraction with D-Alanine Intermediate
Lys39Catalytic base for D-alanine. Initially forms aldimine linkage with PLP. nih.govnih.govPositions the D-enantiomer's α-proton away from it.Abstracts the α-proton (Distance to α-carbon ~3.5 Å). nih.govwikipedia.org
Tyr265'Catalytic base for L-alanine. nih.govnih.govAbstracts the α-proton (Distance to α-carbon ~3.6 Å). nih.govwikipedia.orgPositions the L-enantiomer's α-proton away from it.
Arg219Stabilizes the PLP cofactor via H-bond to the pyridine nitrogen. nih.govStabilizes PLP-alanine intermediate. nih.govStabilizes PLP-alanine intermediate. nih.gov
Arg136Stabilizes the PLP cofactor via H-bond to the phenolic oxygen. nih.govAids in substrate binding and intermediate stabilization. nih.govAids in substrate binding and intermediate stabilization. nih.gov

Metabolic and Biological Roles in Research Paradigms

N-(5'-Phosphopyridoxyl)-L-alanine as a Transient State Mimic in Metabolism Research

Enzymatic reactions involving PLP proceed through a series of transient intermediates, such as the external aldimine, which are typically unstable and have lifetimes too short for detailed structural analysis. This compound is a stable analog of this crucial reaction intermediate. ebi.ac.uknih.gov Formed by the reductive N-alkylation of L-alanine by PLP, it possesses a stable amine linkage in place of the reactive imine (Schiff base) bond. ebi.ac.uk

This stability is its greatest asset in research. By incubating an enzyme with this analog, scientists can effectively trap the enzyme in a conformation that is representative of the enzyme-substrate complex at a key point in the reaction pathway. This "frozen" state allows for the use of high-resolution structural biology techniques, most notably X-ray crystallography, to determine the precise three-dimensional arrangement of the analog within the enzyme's active site. nih.govresearchgate.net The resulting crystal structures provide invaluable snapshots that reveal the critical interactions between the substrate and active site residues, illuminating the catalytic mechanism. nih.govwikipedia.org

Implications for Fundamental Amino Acid Metabolism Pathways

The application of this compound as a transient state mimic has had significant implications for understanding several fundamental types of amino acid transformations catalyzed by PLP-dependent enzymes.

The study of alanine (B10760859) racemase, an enzyme that interconverts L-alanine and D-alanine, has been greatly advanced by the use of this compound and its enantiomer, N-(5'-Phosphopyridoxyl)-D-alanine. In seminal research on alanine racemase from Geobacillus stearothermophilus (formerly Bacillus stearothermophilus), crystallographic studies of the enzyme bound to these analogs were achieved at a resolution of 2.0 Å. nih.govwikipedia.orgnih.gov

Furthermore, the structural data led to a refined model of the reaction mechanism. It was proposed that the substrate's own carboxyl group plays a direct catalytic role by mediating the essential proton transfer between the two catalytic residues, Lys39 and Tyr265'. nih.govwikipedia.org

Research Finding on Racemization
Enzyme: Alanine Racemase
Organism: Geobacillus stearothermophilus
Technique: X-ray Crystallography
Analog Used: this compound (PLP-L-Ala) & N-(5'-Phosphopyridoxyl)-D-alanine (PLP-D-Ala)
Key Insight: Identified Tyr265' and Lys39 as the respective catalytic bases for L- and D-alanine deprotonation and suggested a role for the substrate's carboxyl group in proton transfer. nih.gov

Transamination is the transfer of an amino group from an amino acid to an α-keto acid, a cornerstone of amino acid synthesis and degradation. nih.gov this compound has been instrumental in dissecting the mechanism of this reaction, particularly in the context of catalytic antibodies. The catalytic antibody 15A9, which was generated to bind a hapten resembling a PLP-amino acid adduct, can catalyze the transamination of D-amino acids. nih.gov

Crystal structures of the 15A9 antibody Fab fragment complexed with both this compound and its D-isomer were determined. nih.gov These structures revealed that the conformation of the bound analog is similar to that found in natural PLP-dependent enzymes. nih.gov Mutagenesis studies, guided by these structures, identified specific amino acid residues within the antibody's binding site, such as Tyr(H100b), as being essential for the catalytic Cα proton abstraction from the D-alanine substrate, thereby explaining the antibody's enantiomeric selectivity. nih.govnih.gov This research demonstrates how a binding site can be engineered—through natural evolution or laboratory design—to facilitate a complex chemical transformation.

PLP-dependent decarboxylases catalyze the removal of a carboxyl group from an amino acid, a vital step in the synthesis of neurotransmitters and other biogenic amines. The mechanism involves the formation of a Schiff base between the amino acid and PLP, followed by cleavage of the Cα-carboxylate bond. This process is facilitated by PLP's ability to act as an "electron sink," stabilizing the resulting carbanion intermediate through resonance into a structure known as a quinonoid intermediate. nih.govlibretexts.org

While direct studies using this compound to trap a decarboxylase have not been highlighted in the available research, its proven utility in analogous systems makes it a quintessential tool for such investigations. A stable analog that mimics the quinonoid intermediate would allow researchers to structurally characterize the active site features that promote the essential protonation at Cα, which completes the reaction cycle. nih.gov The principles established from its use in studying racemases and transaminases are directly applicable to understanding the stereoelectronic requirements of decarboxylation.

Role in the Evolution of PLP-Dependent Enzymes

PLP-dependent enzymes are believed to have arisen from multiple evolutionary origins, diverging into distinct families that catalyze a wide array of reactions. researchgate.net A central question in molecular evolution is how such catalytic prowess evolved from simple binding proteins. The study of catalytic antibodies like 15A9, using this compound as a structural probe, offers a unique window into this process. nih.gov

The antibody 15A9 was elicited using an antigen, Nα-(5'-phosphopyridoxyl)-Nε-acetyl-L-lysine, which was designed to mimic a transition state of the transamination reaction. nih.gov The fact that this antibody not only binds PLP and amino acids but also accelerates a specific PLP-dependent reaction by a factor of several thousand demonstrates how an active site can be created. unifr.ch The structural studies with this compound revealed that the antibody's active site evolved specific residues to bind the analog and facilitate the proton transfers necessary for catalysis, mirroring the functions of residues in natural enzymes. nih.govnih.gov This system serves as a powerful model for the functional evolution of catalysis, suggesting that primordial PLP enzymes may have arisen from non-catalytic binding proteins that, through mutation, acquired residues capable of stabilizing reaction intermediates and transition states.

Advanced Analytical Methodologies for N 5 Phosphopyridoxyl L Alanine Studies

Spectroscopic Techniques for Characterization of Enzyme-Adduct Complexes

Spectroscopic methods are indispensable for probing the electronic and structural properties of the N-(5'-phosphopyridoxyl)-L-alanine adduct within the enzyme active site. These techniques provide real-time information on the formation of the aldimine linkage, conformational changes in the enzyme, and the binding kinetics of the adduct.

UV-Vis spectroscopy is a fundamental tool for monitoring the formation of the external aldimine, the Schiff base linkage between the aldehyde group of PLP and the amino group of L-alanine. The formation of the this compound adduct results in distinct changes in the absorption spectrum, allowing for its direct observation.

The internal aldimine, where PLP is bound to a lysine (B10760008) residue in the enzyme's active site, typically exhibits absorption maxima around 336 nm and 410-425 nm. These peaks are attributed to the enolimine and ketoenamine tautomers of the internal Schiff base, respectively researchgate.net. Upon addition of L-alanine, a transimination reaction occurs, leading to the formation of the external aldimine with this compound. This event is characterized by a decrease in the absorbance of the internal aldimine peaks and the appearance of a new absorption band, often with a slight redshift to around 430 nm. researchgate.net This spectral shift serves as a direct indicator of external aldimine formation. researchgate.netnih.gov The kinetics of this transformation can be followed by monitoring the change in absorbance at these specific wavelengths over time.

Key UV-Vis Spectral Features in Aldimine Formation:

SpeciesTypical Absorption Maxima (nm)Significance
Internal Aldimine (Enolimine)~336Represents one tautomeric form of the PLP-lysine linkage.
Internal Aldimine (Ketoenamine)~410-425Represents the other major tautomeric form of the PLP-lysine linkage.
External Aldimine (PLP-Alanine)~430Indicates the formation of the this compound adduct.

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the conformational changes in both the enzyme and the bound this compound adduct. As a chiral molecule, the adduct and the surrounding asymmetric environment of the enzyme active site will produce a characteristic CD spectrum.

The formation of the enzyme-adduct complex can induce significant changes in the secondary and tertiary structure of the protein, which are reflected in the far-UV (190-250 nm) and near-UV (250-350 nm) CD spectra, respectively. More specifically, the CD spectrum in the visible region, where the PLP chromophore absorbs, provides direct information about the conformation of the bound adduct. For instance, studies on alanine (B10760859) racemase, an enzyme that utilizes a PLP-alanine intermediate, have employed CD to monitor the racemization process. nih.gov The CD signal of L-alanine at around 203.5 nm decreases as it is converted to D-alanine, demonstrating the utility of CD in tracking reactions involving chiral amino acid adducts. nih.gov By analyzing the CD spectra, researchers can gain insights into the stereochemistry of the adduct and the conformational dynamics of the enzyme upon its formation.

Fluorescence spectroscopy offers high sensitivity for studying the binding of this compound to enzymes. The intrinsic fluorescence of tryptophan and tyrosine residues in the enzyme can be monitored, as their emission is often quenched or enhanced upon ligand binding due to changes in the local environment.

Furthermore, the PLP cofactor itself is fluorescent, although its emission is often weak when bound as an internal aldimine. nih.gov The formation of the external aldimine with L-alanine can lead to significant changes in the fluorescence properties of the PLP chromophore. For example, in some PLP-dependent enzymes, the formation of the external aldimine is accompanied by an increase in fluorescence intensity and a shift in the emission maximum. nih.gov Fluorescence polarization or anisotropy can also be employed to determine the equilibrium affinity constants for the binding of the adduct to the enzyme. nih.gov These studies provide valuable data on the thermodynamics of the enzyme-adduct interaction.

Example of Fluorescence Data in PLP-Enzyme Studies:

Enzyme SystemAnalytical ApproachKey Finding
Alanine aminotransferase and Pyridoxal (B1214274) KinaseFluorescence PolarizationBinding affinity decreases in the presence of excess PLP. nih.gov
Serine SynthaseFluorescence Resonance Energy Transfer (FRET)Ligand-induced closure of the active site, shielding the PLP cofactor. nih.gov

Chromatographic Separation and Detection in Biochemical Extracts

Chromatographic techniques are essential for the separation and quantification of this compound from complex biochemical extracts, such as cell lysates or reaction mixtures containing the enzyme and substrate.

High-performance liquid chromatography (HPLC) is the method of choice for the separation and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly used, often with a C18 column. nih.gov Given the polar nature of the compound, careful optimization of the mobile phase is required to achieve adequate retention and separation from other components like free L-alanine, PLP, and other metabolites.

The mobile phase typically consists of an aqueous buffer, such as phosphate (B84403) or acetate, with an organic modifier like methanol (B129727) or acetonitrile. nih.gov For underivatized amino acid adducts, adjusting the pH of the mobile phase is critical to control the ionization state and, consequently, the retention time. nih.gov Detection is often achieved using a UV detector set at a wavelength corresponding to the absorbance maximum of the PLP chromophore (around 330 nm or 430 nm). Fluorescence detection can also be employed for enhanced sensitivity.

Mass spectrometry (MS) provides definitive structural confirmation of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this adduct. When coupled with a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument, ESI-MS can provide a highly accurate mass measurement of the intact molecular ion.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern provides a fingerprint of the molecule, confirming the presence of the phosphopyridoxyl and alanine moieties. For instance, characteristic losses of the phosphate group (H₃PO₄) and fragments corresponding to the pyridoxal and alanine structures would be expected. This level of structural detail is crucial for unambiguously identifying the this compound adduct in complex biological samples.

Isotopic Labeling and Kinetic Isotope Effect Studies

Advanced analytical methodologies, particularly isotopic labeling and kinetic isotope effect (KIE) studies, have been instrumental in elucidating the intricate mechanisms of enzymes that interact with this compound. This compound, a stable analog of the external aldimine intermediate formed between pyridoxal 5'-phosphate (PLP) and L-alanine, serves as a crucial tool for probing the transition states and reaction pathways of PLP-dependent enzymes, most notably alanine racemase.

Isotopic Labeling of this compound Precursors

The synthesis of isotopically labeled this compound is foundational for kinetic isotope effect studies. This is typically achieved through the reductive amination of pyridoxal 5'-phosphate with an isotopically labeled L-alanine. The labeling of L-alanine itself can be accomplished through various chemo-enzymatic or purely synthetic routes.

Synthesis of Isotopically Labeled L-alanine:

The introduction of isotopes such as deuterium (B1214612) (²H or D), tritium (B154650) (³H or T), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) at specific positions within the L-alanine molecule is a prerequisite. For instance, L-alanine deuterated at the α-carbon ([2-²H]-L-alanine) is commonly used to probe the C-H bond cleavage step in enzymatic reactions.

IsotopePosition of LabelTypical Synthetic Precursor/Method
²H (D)Reduction of a suitable precursor with a deuterium source (e.g., NaBD₄) or H/D exchange reactions under specific catalytic conditions.
¹³CC1 (carboxyl)Use of ¹³C-labeled cyanide (K¹³CN) in Strecker synthesis or enzymatic synthesis from ¹³C-labeled precursors.
¹³CC2 or C3Synthesis from appropriately labeled pyruvate (B1213749) or other small molecule precursors.
¹⁵NAmino groupUse of ¹⁵N-labeled ammonia (B1221849) or other nitrogen sources in enzymatic or chemical synthesis.

Formation of Labeled this compound:

Once the isotopically labeled L-alanine is obtained, it is reacted with pyridoxal 5'-phosphate. The initial reaction is the formation of a Schiff base (external aldimine). Subsequent reduction of this imine, often with a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the stable this compound. When a deuterated reducing agent (e.g., NaBD₄) is used, an additional deuterium label can be introduced at the methylene (B1212753) bridge connecting the pyridine (B92270) ring and the nitrogen atom.

This process allows for the creation of various isotopologues of this compound, which are essential for dissecting the kinetic intricacies of enzyme-catalyzed reactions.

Kinetic Isotope Effect Studies in Alanine Racemase

Kinetic isotope effect studies measure the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. rsc.org These studies provide profound insights into the rate-limiting steps and the geometry of transition states in enzymatic reactions. In the context of alanine racemase, which catalyzes the interconversion of L- and D-alanine, this compound serves as a stable analog of a key reaction intermediate. KIE studies are typically performed using isotopically labeled substrates (e.g., [2-²H]-L-alanine) that form the corresponding labeled intermediates in situ.

The racemization reaction catalyzed by alanine racemase is understood to proceed via a two-base mechanism, where Lys39 and Tyr265' act as the catalytic bases abstracting the α-proton from D- and L-alanine, respectively. The formation of the external aldimine between PLP and alanine is a critical preceding step.

Primary and Secondary Kinetic Isotope Effects:

Global analysis of reaction progress curves using protiated and deuterated substrates has enabled the determination of intrinsic primary and secondary KIEs for alanine racemase from Geobacillus stearothermophilus. nih.govabertay.ac.uk

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. In this case, it relates to the abstraction of the Cα-hydron.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. rsc.org In the alanine racemase reaction, secondary KIEs are observed for the formation of the external aldimine, which is the immediate precursor to the state mimicked by this compound. These effects are attributed to changes in hybridization and hyperconjugation. abertay.ac.uk

Detailed Research Findings from Alanine Racemase Studies:

The following tables summarize the intrinsic kinetic and equilibrium isotope effects determined for alanine racemase, which directly inform our understanding of the transition states involving the this compound-like structure.

ParameterL → D DirectionD → L DirectionSignificance
Intrinsic Primary KIE (Cα-H abstraction)1.66 ± 0.09 abertay.ac.uk1.57 ± 0.05 abertay.ac.ukIndicates that the Cα-H bond cleavage is part of the rate-limiting step. The difference in magnitude suggests asymmetry in the transition state for the two directions.
Secondary KIE (Aldimine formation, forward)1.13 ± 0.05 abertay.ac.uk1.13 ± 0.06 abertay.ac.ukA normal secondary KIE suggests a change in hybridization at the Cα from sp³ in the free amino acid to sp²-like in the transition state for aldimine formation.
Secondary KIE (Aldimine formation, reverse)0.90 ± 0.03 abertay.ac.uk0.89 ± 0.03 abertay.ac.ukAn inverse secondary KIE for the reverse reaction is consistent with the change from sp²-like to sp³ hybridization.
Secondary Equilibrium Isotope Effect (EIE)1.26 ± 0.07 abertay.ac.uk1.27 ± 0.07 abertay.ac.ukThe significant normal EIE implies a substantial destabilization of the Cα-H bond in the ground state of the external aldimine due to hyperconjugation with the π-system of the PLP cofactor.

These findings, derived from studying the kinetics of isotopically labeled alanine, provide a detailed picture of the energetic landscape of the reaction. The secondary equilibrium isotope effect, in particular, highlights a key feature of the this compound-like external aldimine: the weakening of the Cα-H bond even before its cleavage by the catalytic base. This ground-state destabilization is a crucial aspect of PLP catalysis.

Furthermore, studies using a perdeuterated "heavy" enzyme have shown that the mass of the enzyme itself can influence the reaction rates, with KIEs of approximately 1.3 on kcat and kcat/KM observed for both L- and D-alanine. nih.gov When combined with a deuterated substrate, these effects can be synergistic, suggesting a coupling between protein motion and the chemical step of proton transfer. nih.gov

Future Research Directions and Unexplored Avenues

Investigation of N-(5'-Phosphopyridoxyl)-L-alanine in Novel PLP-Dependent Systems

Pyridoxal (B1214274) 5'-phosphate is a remarkably versatile cofactor, participating in over 4% of all catalogued enzymatic reactions, predominantly involving amino acid metabolism. nih.govwikipedia.org These reactions include transamination, decarboxylation, racemization, and various elimination and replacement reactions. ebi.ac.uknih.gov While the this compound intermediate has been extensively characterized in classic model enzymes like alanine (B10760859) racemase from Geobacillus stearothermophilus, its formation and function in a vast number of other PLP-dependent systems remain fertile ground for investigation. researchgate.netebi.ac.uk

Future research will increasingly focus on characterizing this intermediate in newly discovered or less-studied PLP-dependent enzymes from diverse organisms, including extremophiles and pathogenic bacteria. For instance, the study of L-enduracididine biosynthesis by the PLP-dependent enzyme GntC in a toxic cyanobacterium revealed a divergent mechanistic pathway, highlighting how unique active site environments can modulate the fate of PLP-substrate adducts. nih.gov Similarly, investigating this intermediate in catalytic antibodies (abzymes), such as the 15A9 antibody that performs D-amino acid transamination, provides a simplified, non-natural system to dissect the fundamental principles of PLP catalysis without the complex evolutionary layers of natural enzymes. ebi.ac.uk Such studies are crucial for understanding the breadth of PLP catalysis and for identifying novel enzyme functions and potential drug targets. nih.gov

Development of Advanced Computational Models for Reaction Dynamics

Experimental methods like X-ray crystallography have provided invaluable static snapshots of the this compound intermediate locked within enzyme active sites. researchgate.net However, to fully understand the catalytic process, it is essential to map the entire reaction pathway, including transient, high-energy transition states. This is where advanced computational modeling, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, becomes indispensable. youtube.com

QM/MM simulations allow researchers to model the electronic rearrangements of the reaction (the QM region, e.g., the PLP-alanine adduct) while considering the influence of the surrounding protein and solvent environment (the MM region). nih.govnih.gov This approach can elucidate the detailed, atomistic-level mechanism of how the this compound intermediate is formed and converted to subsequent species. nih.gov Future developments will focus on enhancing the accuracy and predictive power of these models. This includes refining force fields for PLP in its various protonation and tautomeric states and employing more sophisticated QM methods to calculate reaction energy barriers with "chemical accuracy" (within 1 kcal/mol of experimental values). youtube.comresearchgate.netfrontiersin.org These highly accurate models will not only confirm or refine proposed mechanisms but also predict the effects of mutations on enzyme activity, guiding the rational engineering of enzymes. nih.gov

Engineering of Enzyme Active Sites Based on Intermediate Structures

A detailed understanding of the three-dimensional structure of the this compound intermediate and its specific interactions with active site residues is a powerful blueprint for rational enzyme engineering. nih.gov By identifying the key hydrogen bonds, electrostatic interactions, and steric constraints that position the intermediate for catalysis, scientists can strategically modify enzymes to alter their function. nih.govnih.gov

Site-directed mutagenesis studies on alanine racemase, for example, have pinpointed Tyr265 and Lys39 as the critical catalytic bases that shuttle a proton to and from the substrate's alpha-carbon, a mechanism informed by the crystal structure with the N-(5'-Phosphopyridoxyl)-alanine intermediate bound. researchgate.netwikipedia.org Future research will leverage this knowledge for more ambitious goals. This includes:

Altering Substrate Specificity: Modifying the binding pocket to accommodate substrates other than alanine.

Enhancing Catalytic Efficiency: Optimizing the positioning of catalytic residues to lower the activation energy of the reaction.

Creating Novel Activities: Introducing mutations that divert the reaction pathway towards a different chemical outcome, such as converting a racemase into an aldolase, which has been successfully demonstrated. nih.govresearchgate.net

These rational design approaches, which significantly reduce the screening effort compared to directed evolution, are essential for developing bespoke biocatalysts for industrial and pharmaceutical applications. nih.govnih.gov

Exploration of this compound in Non-Canonical Biological Processes

While this compound is primarily recognized as a transient intermediate in mainstream metabolism, its potential involvement in atypical or "non-canonical" biological processes is an intriguing and largely unexplored area. nih.gov Vitamin B6 and its derivatives are known to be involved in a vast array of cellular functions beyond primary metabolism, including neurotransmitter synthesis, immune regulation, and even protection against UV radiation in plants. wikipedia.orgoregonstate.edunih.gov

Future investigations may explore whether the accumulation of this compound or similar adducts, perhaps due to enzyme inhibition or specific disease states, could lead to off-target effects or novel signaling roles. For instance, dysregulation of PLP-dependent enzymes is linked to several human diseases, and understanding the fate of metabolic intermediates in these conditions is crucial. nih.gov Recent studies have also begun to link alanine metabolism directly to inflammatory signaling pathways, such as those mediated by TNF-alpha. nih.gov Exploring whether PLP-alanine adducts play a role in modulating such pathways could reveal new connections between metabolism and cellular regulation. Furthermore, some PLP-dependent enzymes exhibit non-classical mechanisms, such as glycogen (B147801) phosphorylase, which utilizes the cofactor's phosphate (B84403) group rather than its aldehyde for catalysis. wikipedia.orgfrontiersin.org This precedent suggests that PLP adducts themselves could have undiscovered functions, warranting a broader investigation into their potential biological roles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.